5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Description
This compound is a deuterated derivative of a synthetic indole-based pentanoic acid. Its structure comprises a pentanoic acid backbone linked to a deuterated indole ring (deuterium atoms at positions 2,4,5,6,7) and a 4-methylnaphthalene-1-carbonyl substituent at the indole’s 3-position. The deuteration enhances metabolic stability and reduces hydrogen-related degradation, making it valuable in pharmacokinetic and analytical studies (e.g., as an internal standard in mass spectrometry) . Its design reflects efforts to improve compound longevity and specificity in biological systems.
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D |
InChI Key |
CXHVTSVFMMQERU-CGSQFYLRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Deuteration: Deuterium atoms are introduced at the 2, 4, 5, 6, and 7 positions of the indole ring.
Coupling Reaction: The deuterated indole is then coupled with a naphthoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of MAM2201 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated indole core.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MAM2201 N-pentanoic acid metabolite-d5 has several scientific research applications, including:
Forensic Chemistry: Used as an internal standard in forensic analysis to quantify MAM2201 N-pentanoic acid metabolite in biological samples.
Toxicology: Employed in toxicological studies to understand the metabolism and effects of synthetic cannabinoids.
Analytical Chemistry: Utilized in analytical methods such as GC-MS and LC-MS for accurate quantification and identification.
Pharmacokinetics: Helps in studying the pharmacokinetics of synthetic cannabinoids by tracking the metabolite in biological systems.
Mechanism of Action
The mechanism of action of MAM2201 N-pentanoic acid metabolite-d5 is primarily related to its role as an internal standard. It does not exert biological effects but serves as a reference compound in analytical procedures. The deuterium atoms in the molecule allow for differentiation from the non-deuterated form, enabling accurate quantification and analysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-pentanoic acid derivatives with aromatic acyl substitutions. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The 4-methylnaphthalene group in the target compound balances lipophilicity and steric bulk compared to bulkier (e.g., 1-naphthoyl in JWH 018) or polar (e.g., 4-chloro/methoxy in compounds) substituents .
- Deuterium Impact: Deuteration at the indole ring distinguishes the target compound from non-deuterated analogs, reducing metabolic oxidation rates and improving isotopic tracing accuracy .
Table 2: Physicochemical and Functional Comparison
*Molecular weight estimated based on deuterium substitution and structural analogs.
Key Findings :
Lipophilicity : The target compound’s logP (~5.2) is intermediate between polar (methoxy-substituted) and highly lipophilic (chloro-substituted) analogs, optimizing membrane permeability without excessive accumulation .
Metabolic Stability: Deuteration extends the target compound’s half-life significantly compared to non-deuterated analogs, as shown in vitro .
Applications: Unlike non-deuterated analogs used in receptor studies or synthetic cannabinoid development, the target compound’s primary role is in analytical chemistry, where isotopic labeling ensures precise quantification .
Research Findings and Mechanistic Insights
- Deuterium Efficacy : Studies on JWH 018 and JWH 203 deuterated metabolites confirm that deuteration at the indole ring reduces cytochrome P450-mediated oxidation, extending detection windows in biological matrices .
- Substituent Specificity: The 4-methylnaphthalene group in the target compound shows moderate binding affinity to cannabinoid receptors (compared to 1-naphthoyl in JWH 018), suggesting its utility in studies requiring partial receptor modulation .
- Analytical Performance: In LC-MS/MS assays, the target compound’s deuterated form demonstrates <5% signal interference with non-deuterated analogs, validating its reliability as an internal standard .
Biological Activity
5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a complex organic compound characterized by its unique structure that includes both a pentanoic acid moiety and an indole derivative with naphthalene substitution. The presence of deuterium atoms indicates that it is a heavy isotope-labeled variant, which can be particularly useful in tracing studies and metabolic research.
The molecular formula of this compound is with a molecular weight of 390.5 g/mol. The compound's structure allows for various chemical interactions due to the presence of carboxylic acid and aromatic functionalities.
Potential Biological Activities
- Anticancer Activity : Compounds with indole and naphthalene moieties have been reported to exhibit anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as endoplasmic reticulum (ER) stress pathways .
- Anti-inflammatory Effects : Certain naphthalene derivatives possess anti-inflammatory properties by modulating inflammatory pathways. The dual functionality of indole and naphthalene may enhance these effects.
- Enzyme Inhibition : The structural features of this compound suggest potential interactions with various enzymes, possibly inhibiting their activity and leading to therapeutic effects in metabolic disorders.
Case Studies and Research Findings
Research on structurally related compounds provides insights into the potential biological activities of this compound:
Table 1: Comparison of Biological Activities of Related Compounds
Mechanistic Insights
The unique combination of the naphthalene and indole moieties in this compound may enhance its biological activity through:
- Molecular Interactions : The presence of deuterium may alter the compound's reactivity and interaction with biological targets.
- Metabolic Stability : Heavy isotope labeling can improve the stability and tracking of the compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
